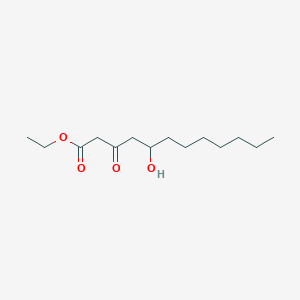

Ethyl 5-hydroxy-3-oxododecanoate

Description

Ethyl 5-hydroxy-3-oxododecanoate is a branched ester-ketone hybrid compound characterized by a 12-carbon chain with a hydroxyl (-OH) group at position 5 and a ketone (oxo, =O) group at position 2. This dual functionalization confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and reactivity. For instance, Ethyl 3-hydroxydodecanoate (CAS 183613-15-2) shares a similar carbon backbone but differs in functional group placement (3-hydroxy vs. 5-hydroxy-3-oxo) .

Properties

CAS No. |

650596-77-3 |

|---|---|

Molecular Formula |

C14H26O4 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

ethyl 5-hydroxy-3-oxododecanoate |

InChI |

InChI=1S/C14H26O4/c1-3-5-6-7-8-9-12(15)10-13(16)11-14(17)18-4-2/h12,15H,3-11H2,1-2H3 |

InChI Key |

YXZZFEFJWFRJMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC(=O)CC(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-3-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of the corresponding bisenolates with molecular oxygen . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using molecular oxygen or other oxidizing agents. The reaction conditions are optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-oxododecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a keto group.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various reagents, including halides and acids, can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 5-hydroxy-3-oxododecanoate serves as an important building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in:

- Esterification Reactions : The compound can be used to form esters with various alcohols, expanding the diversity of synthesized compounds.

- Condensation Reactions : It can act as a precursor in condensation reactions to create larger molecular frameworks.

- Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

Biological Research Applications

Research indicates that this compound exhibits biological activity, particularly in its interactions with enzymes and other biomolecules. Key areas of investigation include:

- Enzyme Modulation : The hydroxyl and keto groups enable hydrogen bonding, which can modulate enzyme activity and influence biochemical pathways. This property is crucial for drug design where enzyme inhibition or activation is desired.

-

Therapeutic Potential : Studies have explored its potential therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary research suggests that the compound may have anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : this compound has shown promise in exhibiting antimicrobial effects against various pathogens, making it a candidate for further investigation in medicinal chemistry.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit certain enzymes, leading to altered metabolic profiles in treated cells. This suggests its potential use as a therapeutic agent targeting metabolic disorders.

Case Study 2: Antimicrobial Efficacy

In vitro evaluations demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action involving disruption of bacterial cell membranes, which warrants further exploration for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-oxododecanoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical processes, influencing the compound’s overall behavior and effects .

Comparison with Similar Compounds

Ethyl 3-Hydroxydodecanoate (CAS 183613-15-2)

- Structural Differences : Lacks the 3-oxo group but retains a hydroxyl group at position 3.

- Physicochemical Properties: Molecular weight: 244.37 g/mol (C₁₄H₂₈O₃) . Increased hydrophilicity compared to non-hydroxylated esters due to the -OH group.

Ethyl 2-Acetyldodecanoate (CAS 40778-32-3)

- Structural Differences : Features an acetyl (-COCH₃) group at position 2 instead of the 3-oxo and 5-hydroxy groups.

- Reactivity: The acetyl group enhances electrophilicity at the α-carbon, facilitating condensation or alkylation reactions, unlike the ketone in Ethyl 5-hydroxy-3-oxododecanoate .

- Biological Activity : Acetylated esters are often intermediates in lipid biosynthesis, whereas hydroxyl-ketone hybrids may exhibit antioxidant or antimicrobial properties (e.g., as seen in ethyl acetate-extracted bioactive compounds in turmeric and ginger) .

5-Hydroxymethyl-1,3-dioxanes

- Structural Differences : Cyclic 1,3-dioxane derivatives with a hydroxymethyl substituent.

- Synthesis : Produced via catalytic hydrogenation using Pd/Al₂O₃ catalysts (40–90°C), highlighting the role of heterogeneous catalysis in functionalizing cyclic ethers .

- Applications: Demonstrated herbicidal and anticoagulant activities, suggesting that hydroxyl-ketone linear esters like this compound could also serve as bioactive precursors .

Comparative Physicochemical Data Table

*Theoretical data based on structural analogs.

Biological Activity

Ethyl 5-hydroxy-3-oxododecanoate is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. Understanding its biological effects can provide insights into its applications in drug development and therapeutic interventions. This article reviews the biological activities associated with this compound, summarizing key research findings, case studies, and relevant data.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, compounds structurally related to this compound have shown effective inhibition against various microbial strains. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Inhibition Concentration (IC50) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Ethyl 4-hydroxy-2-quinolone | S. aureus | 9.48 µg/mL |

| Related quinolone derivatives | C. albicans | 8.45 µg/mL |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

Case Studies

- Case Study on Inhibitory Activity : A study conducted on the compound's effect on steroid sulphatase (STS) activity demonstrated significant inhibition, with an IC50 value indicating potent activity at low concentrations. This suggests potential applications in oncology where STS inhibition can be therapeutically advantageous .

- In Vivo Studies : In vivo experiments have shown that derivatives of this compound can effectively reduce tumor growth in animal models by modulating metabolic pathways associated with cancer progression .

The biological activity of this compound is attributed to its structural features, particularly the hydroxyl and keto groups that facilitate interaction with biological macromolecules. These interactions can lead to alterations in enzyme activity, cellular signaling pathways, and overall metabolic processes.

Metabolic Pathways

The compound is involved in fatty acid metabolism, where it may act as an intermediate or product influencing the synthesis and breakdown of fatty acids in biological systems. The presence of the dodecanoyl chain is crucial for its bioactivity, as it mimics natural fatty acid structures involved in cellular signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.